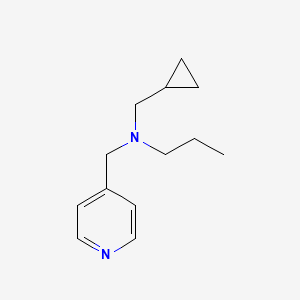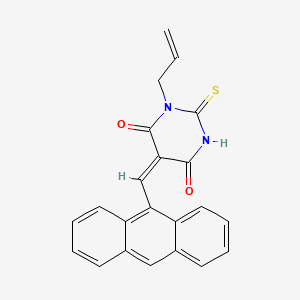
(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)propyl(4-pyridinylmethyl)amine, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPMA is a derivative of amphetamine and belongs to the class of psychoactive compounds that act on the central nervous system.
Mécanisme D'action
The mechanism of action of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft. This results in an increase in the extracellular levels of dopamine and norepinephrine, leading to enhanced neurotransmission and improved mood and attention.
Biochemical and Physiological Effects:
(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects on the body. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine increases heart rate, blood pressure, and body temperature, which are typical effects of amphetamine-like compounds. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine also increases the levels of glucose and lactate in the blood, indicating an increase in metabolic activity. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been shown to have a positive effect on cognitive performance, such as attention, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has several advantages for lab experiments, such as its high potency and selectivity for the dopamine and norepinephrine transporters. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine is also relatively easy to synthesize and has a long half-life, which allows for prolonged effects. However, (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has limitations, such as its potential for abuse and addiction, which may affect the validity of behavioral experiments. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine also has potential side effects, such as cardiovascular and metabolic effects, which may confound the results of physiological experiments.
Orientations Futures
There are several future directions for the study of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine. One direction is to investigate the long-term effects of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine on the brain and behavior, as well as its potential for addiction and abuse. Another direction is to explore the use of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine as a therapeutic agent for neurological and psychiatric disorders, such as depression, anxiety, and ADHD. Additionally, the development of new analogs of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine with improved selectivity and safety profiles may lead to the discovery of novel treatments for these disorders.
Conclusion:
In conclusion, (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine is a chemical compound that has shown potential for therapeutic applications in the treatment of various neurological and psychiatric disorders. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and improved mood and attention. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has advantages and limitations for lab experiments, and there are several future directions for its study. Further research on (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine may lead to the development of novel treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine involves the reaction of cyclopropylmethyl bromide with 4-pyridinylmethanamine in the presence of sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine. The yield of (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
(cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and attention. (cyclopropylmethyl)propyl(4-pyridinylmethyl)amine has also been studied for its potential use as a cognitive enhancer and a performance-enhancing drug.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-(pyridin-4-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-9-15(10-12-3-4-12)11-13-5-7-14-8-6-13/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMOEUDKBZSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-(pyridin-4-ylmethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)